NK1 Receptor Antagonist Affinity and Subtype Selectivity Compared to Clinical Candidate KRP-103
n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine exhibits NK1 receptor antagonist activity with a Kd of 251 nM in guinea pig ileum tissue [1]. In head-to-head comparison, the bicyclic pyrimidine derivative KRP-103 demonstrates substantially higher NK1 affinity with a Ki of 0.126 nM for the human receptor, representing a ~2,000-fold difference in potency [2]. However, this potency differential must be contextualized with selectivity data. While KRP-103 shows >10,000 nM Ki values for hNK2R and hNK3R (selectivity ratio >79,000-fold), n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine demonstrates a moderate selectivity profile across NK receptor subtypes: Kd values of 398 nM for NK2 (rat vas deferens) and 2,000 nM for NK3 (rat portal vein) [1]. This yields an NK1/NK2 selectivity of approximately 1.6-fold and NK1/NK3 selectivity of approximately 8-fold, contrasting sharply with the >79,000-fold selectivity of KRP-103 .
| Evidence Dimension | NK1 receptor binding affinity and subtype selectivity |
|---|---|
| Target Compound Data | Kd (NK1) = 251 nM; Kd (NK2) = 398 nM; Kd (NK3) = 2,000 nM |
| Comparator Or Baseline | KRP-103: Ki (hNK1R) = 0.126 nM; Ki (hNK2R) >10,000 nM; Ki (hNK3R) >10,000 nM |
| Quantified Difference | KRP-103 ~2,000-fold more potent at NK1; Target compound ~1.6-fold selective for NK1 over NK2 vs. KRP-103 >79,000-fold selective |
| Conditions | Radioligand binding assays; guinea pig ileum (NK1), rat vas deferens (NK2), rat portal vein (NK3) for target compound; human recombinant receptors for KRP-103 |
Why This Matters
For researchers requiring a moderately potent NK1 antagonist with less extreme subtype selectivity—potentially advantageous for studying physiological systems where simultaneous NK2/NK3 engagement may be tolerated or desired—this compound provides a differentiated pharmacological tool distinct from highly optimized clinical candidates.
- [1] BindingDB. (2025). BDBM50406739 (CHEMBL266884). Affinity Data for Substance-P Receptor (NK1), Substance-K Receptor (NK2), and Neuromedin-K Receptor (NK3). View Source
- [2] Kobayashi, S., et al. (2017). Effect of a Bicyclic Pyrimidine Derivative (KRP-103), a Novel Selective Tachykinin NK1 Receptor Antagonist, on Bladder Function in Guinea Pigs. The Journal of Pharmacology and Experimental Therapeutics. View Source
